Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethoxy-4-methylbenzoic Acid
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethoxy-4-methylbenzoic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of advanced organic synthesis and drug development, 2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7) [1][2] serves as a critical, highly functionalized aromatic building block. Characterized by its unique steric and electronic environment, this compound is most notably recognized as the foundational starting material in the total synthesis of the bacterial coenzyme Methoxatin (Pyrroloquinoline quinone, PQQ)[3][4]. As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, offering a deep dive into the causality behind its physicochemical behavior and providing a field-proven, self-validating synthetic protocol.
Structural Dynamics and Physicochemical Properties
The utility of 2,3-dimethoxy-4-methylbenzoic acid is dictated by the precise arrangement of its functional groups. The ortho- and meta-methoxy groups, combined with the para-methyl group, create a highly specific electronic push-pull system across the benzoic acid core.
Causality in Molecular Design
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Steric Hindrance & Acidity (pKa): The methoxy group at the 2-position (ortho to the carboxylic acid) exerts significant steric bulk. This forces the carboxylate group out of coplanarity with the aromatic ring, disrupting resonance stabilization of the neutral acid. Consequently, the inductive electron-withdrawing effect (-I) of the oxygen dominates, lowering the pKa (increasing acidity) compared to an unsubstituted benzoic acid.
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Lipophilicity (LogP): The predicted LogP ranges from 1.71 to 2.1[5][6]. This moderate lipophilicity is a direct result of the hydrophobic bulk provided by the methoxy and methyl groups counterbalancing the hydrophilic carboxylic acid. This property is crucial for downstream processing, allowing the molecule to be highly soluble in organic solvents (like ethyl acetate) during acidic workups, while easily forming water-soluble salts under basic conditions.
Quantitative Data Summary
All core identifiers and thermodynamic properties are summarized below for rapid reference during experimental design.
| Property | Value | Causality / Analytical Significance |
| CAS Number | 77869-39-7[1] | Primary identifier for regulatory compliance and procurement. |
| Molecular Formula | C10H12O4[2] | Dictates mass spectrometric exact mass (196.0736 Da) for LC-MS validation. |
| Molecular Weight | 196.20 g/mol [2] | Essential for precise stoichiometric calculations during synthesis scale-up. |
| LogP (Predicted) | 1.71 - 2.10[5][6] | Indicates moderate lipophilicity; guides biphasic solvent selection during extraction. |
| SMILES String | O=C(O)C1=CC=C(C)C(OC)=C1OC[2] | Enables in silico modeling and computational docking studies. |
Synthetic Methodology: Directed Ortho-Metalation (DoM)
The most robust method for synthesizing 2,3-dimethoxy-4-methylbenzoic acid is through the Directed Ortho-Metalation (DoM) of 2,3-dimethoxytoluene, followed by electrophilic trapping with carbon dioxide. This was the exact strategy employed in the seminal [3][7].
Mechanistic Pathway Visualization
Figure 1: Synthetic workflow from 2,3-dimethoxytoluene to Methoxatin via DoM.
Step-by-Step Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls that prove the causality of each chemical transformation.
Step 1: Preparation of the Superbase Complex and Lithiation
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Action: Dissolve 2,3-dimethoxytoluene in anhydrous hexane under a strict argon atmosphere. Add 1.1 equivalents of N,N,N',N'-Tetramethylethylenediamine (TMEDA). Cool the system to -20 °C and add n-butyllithium (n-BuLi) dropwise[7].
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Causality: n-BuLi naturally exists as unreactive hexamers in non-polar solvents. TMEDA acts as a bidentate ligand, chelating the lithium ions and breaking these aggregates into highly reactive monomers. The methoxy oxygens of the substrate coordinate the lithium, directing the deprotonation exclusively to the ortho position, ensuring near 100% regioselectivity.
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Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench it with D₂O, and analyze via ¹H-NMR. The complete disappearance of the aromatic proton signal adjacent to the methoxy group, coupled with the appearance of a deuterium signal, confirms quantitative lithiation. Do not proceed until this is verified.
Step 2: Electrophilic Trapping with CO₂
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Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble rigorously dried CO₂ gas through the solution (or pour the mixture over crushed, anhydrous dry ice)[7].
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Causality: The cryogenic temperature (-78 °C) is non-negotiable. It kinetically suppresses the nucleophilic attack of the unreacted aryl lithium on the newly formed lithium carboxylate intermediate, which would otherwise yield an unwanted symmetrical benzophenone byproduct.
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Self-Validation Checkpoint: The reaction mixture will transition from a clear/colored solution to a thick white slurry as the insoluble lithium carboxylate salt precipitates. This phase change provides immediate, visual confirmation of successful carboxylation.
Step 3: Acidic Workup and Isolation
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Action: Quench the reaction mixture with 1M HCl until the aqueous phase reaches pH 2. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[7].
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Causality: The highly acidic pH ensures complete protonation of the carboxylate. By pushing the molecule into its neutral, lipophilic state (LogP ~2.1)[5], it partitions efficiently into the organic phase, leaving TMEDA hydrochloride and inorganic lithium salts in the aqueous waste.
Applications in Advanced Drug Development
The primary authoritative grounding for the use of 2,3-dimethoxy-4-methylbenzoic acid lies in the total synthesis of Methoxatin (PQQ), an essential bacterial coenzyme and redox cofactor[3][4].
In the , this benzoic acid derivative acts as the foundational aromatic ring. The carboxylic acid moiety is not merely a byproduct of the DoM reaction; it serves as a critical directing group and reactive handle. It enables the subsequent construction of the quinoline dicarboxylic acid core via a Pfitzinger synthesis, followed by an "umpolung" variation of the Reissert indole synthesis to annulate the final pyrrole ring[3]. Without the precise regiochemistry established by the 2,3-dimethoxy and 4-methyl groups, the downstream cyclizations would fail due to improper steric alignment.
References
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AK Scientific. "77869-39-7 2,3-Dimethoxy-4-methylbenzoic acid". aksci.com. 1
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Ambeed. "77869-39-7 | 2,3-Dimethoxy-4-methylbenzoic acid". ambeed.com. 2
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Molaid. "methyl 2,3-dimethoxy-4-methylbenzoate - CAS号1393905-59-3". molaid.com. 5
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Chemsrc. "2,3-二甲氧基-4-甲基苯甲酸 - CAS号查询". chemsrc.com.6
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Wipf Group, University of Pittsburgh. "Synthetic Organic Chemistry Problem Set 4". pitt.edu. 7
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Gainor, J. A., & Weinreb, S. M. (1982). "Synthesis of the Bacterial Coenzyme Methoxatin". Journal of Organic Chemistry, 47(15), 2833-2837. 3
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American Chemical Society. "Synthesis of the bacterial coenzyme methoxatin | The Journal of Organic Chemistry". acs.org. 4
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